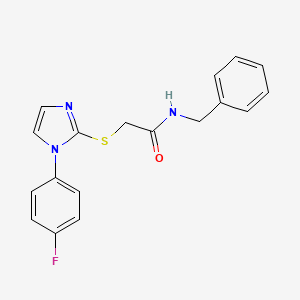

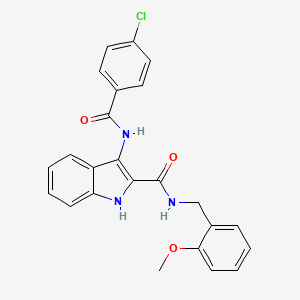

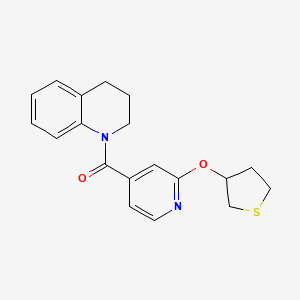

![molecular formula C23H32N6O3S B2750132 1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-44-5](/img/structure/B2750132.png)

1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are known for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of such compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the presence of the triazole ring can be confirmed by the characteristic peaks in the IR spectrum .Chemical Reactions Analysis

The chemical reactions involving this compound mainly include its synthesis from 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine .Scientific Research Applications

Energetic Materials

Energetic materials play a crucial role in various applications, including explosives and propellants. Research has shown that certain [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds exhibit promising properties in this field . Let’s focus on specific examples:

a. Secondary Explosive (Compound 5):Catalysis

The compound’s structure suggests potential catalytic activity. Further investigation is warranted to explore its ability to catalyze reactions involving carbonyl compounds .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, similar in structure to our compound, have been tested for antibacterial activity. Investigating our compound’s effects against Staphylococcus aureus and Escherichia coli strains could yield valuable insights .

Materials Science

1,2,4-Triazoles are ubiquitous in materials science research. Our compound’s unique structure may contribute to novel materials with desirable properties, such as conductivity, mechanical strength, or optical behavior .

Future Directions

The compound “1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” and its derivatives have potential antiviral and antimicrobial activities . Therefore, future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the biological activities of these compounds .

Mechanism of Action

Target of Action

The primary targets of this compound are DNA and A2B receptors . DNA intercalation is a common mechanism of action for many anticancer agents, where the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function . A2B receptors are a subtype of adenosine receptors and have been associated with anticancer activity .

Mode of Action

This compound interacts with its targets through DNA intercalation and A2B receptor antagonism . In DNA intercalation, the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function . As an A2B receptor antagonist, it binds to the A2B receptors, blocking their activation and subsequent signaling pathways .

Biochemical Pathways

The compound’s interaction with DNA and A2B receptors affects several biochemical pathways. DNA intercalation can lead to cell cycle arrest and apoptosis , as the DNA damage triggers cellular repair mechanisms. If the damage is too severe, the cell undergoes programmed cell death . A2B receptor antagonism can also lead to anti-proliferative effects .

Pharmacokinetics

The compound’sin silico ADMET profiles have been studied, suggesting that computational methods have been used to predict these properties .

Result of Action

The compound’s interaction with DNA and A2B receptors leads to anti-proliferative effects . By intercalating DNA, the compound disrupts the cell cycle, potentially leading to cell death . As an A2B receptor antagonist, it can inhibit cell proliferation .

properties

IUPAC Name |

1-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3S/c1-7-10-28-20(32)16-9-8-15(19(31)24-12-14(2)3)11-17(16)29-21(28)26-27-22(29)33-13-18(30)25-23(4,5)6/h8-9,11,14H,7,10,12-13H2,1-6H3,(H,24,31)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWDZNXGZFTBHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

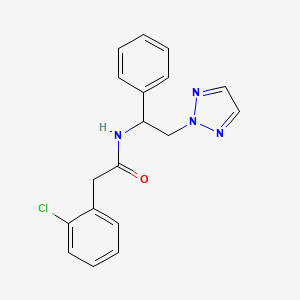

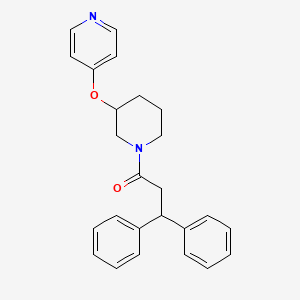

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)

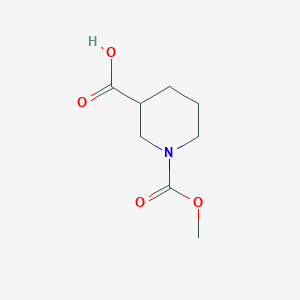

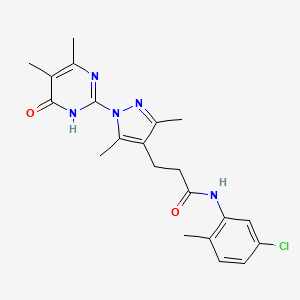

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine](/img/structure/B2750058.png)

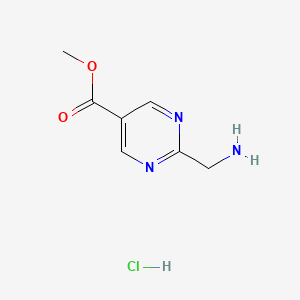

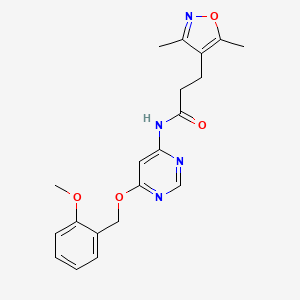

![N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2750062.png)

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)